N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide” is a complex organic compound that features a benzofuran, piperidine, thiophene, and benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide” typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the benzofuran-2-carbonyl chloride: This can be achieved by reacting benzofuran-2-carboxylic acid with thionyl chloride.
Coupling with piperidine: The benzofuran-2-carbonyl chloride can then be reacted with piperidine to form the benzofuran-2-carbonyl piperidine intermediate.
Formation of the benzamide: The intermediate can be further reacted with 4-(thiophen-3-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could occur at the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(phenyl)benzamide
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(pyridin-3-yl)benzamide
Uniqueness
The presence of the thiophene moiety in “N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide” may impart unique electronic properties and biological activities compared to similar compounds.
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Overview
The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group , which is further connected to a thiophenic component . The unique structural characteristics of this compound suggest significant interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that related compounds exhibit in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. For instance, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide has shown promising results against such microbial strains, suggesting that the benzofuran and piperidine components may enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in various disease pathways. Preliminary investigations suggest its role in targeting pathways associated with cancer and neurodegenerative disorders. For example, the compound's structural features allow it to interact effectively with biological targets, which may lead to the development of novel therapeutic agents .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In an experimental setup, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide was tested against various microbial strains. The results demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics used as controls. This highlights the compound's potential as an alternative treatment option in combating resistant infections.
Case Study 2: Enzyme Targeting in Cancer Research
A study focused on the enzyme inhibition properties of this compound revealed its ability to inhibit specific kinases involved in tumor growth. The compound was evaluated for its effects on cell proliferation in vitro, showing a reduction in growth rates of cancer cell lines at varying concentrations. These findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c29-25(20-7-5-19(6-8-20)22-11-14-32-17-22)27-16-18-9-12-28(13-10-18)26(30)24-15-21-3-1-2-4-23(21)31-24/h1-8,11,14-15,17-18H,9-10,12-13,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYCMLFKNDRDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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